molecular formula C20H20N4O4S2 B11430202 N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide

N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11430202
M. Wt: 444.5 g/mol
InChI Key: PMGPFKCUPNMGCZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the benzothiadiazole moiety: The benzothiadiazole group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative of benzothiadiazole reacts with the piperidine intermediate.

    Acetylation of the phenyl ring: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the piperidine ring.

    Reduction: Reduction reactions may target the sulfonyl group or the benzothiadiazole moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may result in unique interactions with biological targets or distinct chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H20N4O4S2/c1-13(25)14-7-9-16(10-8-14)21-20(26)15-4-3-11-24(12-15)30(27,28)18-6-2-5-17-19(18)23-29-22-17/h2,5-10,15H,3-4,11-12H2,1H3,(H,21,26)

InChI Key

PMGPFKCUPNMGCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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